4-(2-Ethenylsulfonylethyl)-3-propan-2-ylpiperazin-2-one
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Overview
Description
4-(2-Ethenylsulfonylethyl)-3-propan-2-ylpiperazin-2-one is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with an ethenylsulfonylethyl group and a propan-2-yl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethenylsulfonylethyl)-3-propan-2-ylpiperazin-2-one typically involves multi-step organic reactions. One common method includes the reaction of piperazine with an appropriate sulfonyl chloride to introduce the ethenylsulfonylethyl group. This is followed by alkylation with an isopropyl halide to attach the propan-2-yl group. The reaction conditions often require the use of organic solvents such as dichloromethane or chloroform and may involve catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethenylsulfonylethyl)-3-propan-2-ylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethenyl group or to modify the piperazine ring.
Substitution: The sulfonylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce de-ethenylated piperazine derivatives.
Scientific Research Applications
4-(2-Ethenylsulfonylethyl)-3-propan-2-ylpiperazin-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Ethenylsulfonylethyl)-3-propan-2-ylpiperazin-2-one involves its interaction with specific molecular targets. The ethenylsulfonylethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The piperazine ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
4-(2-Sulfonylethyl)-3-propan-2-ylpiperazin-2-one: Lacks the ethenyl group, resulting in different reactivity and applications.
4-(2-Ethenylsulfonylethyl)-3-methylpiperazin-2-one: Substituted with a methyl group instead of a propan-2-yl group, affecting its chemical properties.
Uniqueness
4-(2-Ethenylsulfonylethyl)-3-propan-2-ylpiperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
4-(2-ethenylsulfonylethyl)-3-propan-2-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3S/c1-4-17(15,16)8-7-13-6-5-12-11(14)10(13)9(2)3/h4,9-10H,1,5-8H2,2-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEHZQPFBZNAKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NCCN1CCS(=O)(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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